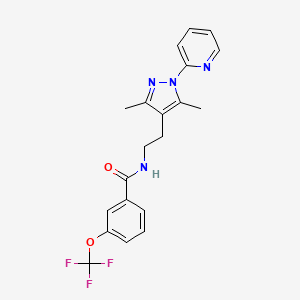
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide" and related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. A representative example is the synthesis of similar pyrrolidine derivatives through Michael reactions, showcasing the methodologies for constructing the pyrrolidine core with good to excellent diastereoselectivity (Revial et al., 2000).
Molecular Structure Analysis
X-ray crystallography and computational chemistry methods are pivotal in elucidating the molecular structure of pyrrolidine derivatives. Studies have shown that these compounds can crystallize in various space groups, with molecules often linked by intermolecular hydrogen bonds, forming stable crystal structures (Banerjee et al., 2002).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in diverse chemical reactions, highlighting their chemical reactivity and functional group compatibility. For instance, the synthesis of novel compounds through reactions like transamination showcases the versatility of these molecules in chemical synthesis (Ostrowska et al., 1999).
Applications De Recherche Scientifique
Potential as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor
1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally similar to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, has been explored for its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The compound's pyrrolidine ring adopts a well-defined envelope conformation, contributing to its potential efficacy (Tamazyan et al., 2007).
Antioxidant Activity
Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, similar to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, have shown potent antioxidant activities. These compounds, with various substituents, exhibited significant antioxidant effects in DPPH radical scavenging method and reducing power assay. Some derivatives displayed antioxidant activities surpassing that of ascorbic acid, indicating their potential for therapeutic applications (Tumosienė et al., 2019).
Potential as Antineoplastic Agent
The compound 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, structurally akin to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, has been synthesized and evaluated for its potential as an antineoplastic agent. Its molecular structure was studied using X-ray analysis and AM1 molecular orbital methods, indicating its potential in cancer treatment (Banerjee et al., 2002).
Synthesis via Tandem Ugi 4CC/SN Cyclization
A base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides, including compounds similar to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide, was developed. This synthesis involved a tandem Ugi condensation and intramolecular substitution, demonstrating a novel synthetic route for such compounds (Zeng et al., 2013).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-3-5-11(6-4-9)15-8-10(13(14)17)7-12(15)16/h3-6,10H,2,7-8H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUMQJOYNUQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2486779.png)
![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)
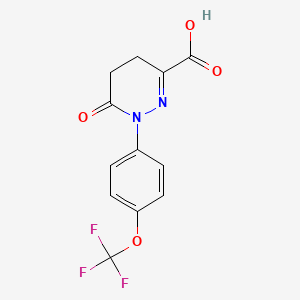
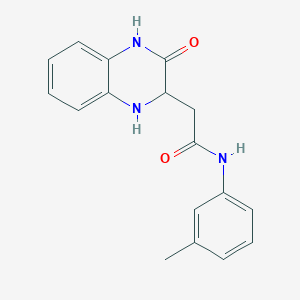
![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2486784.png)

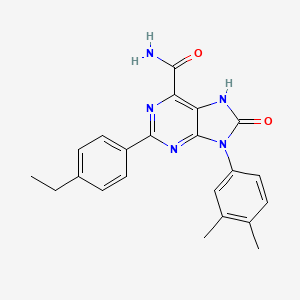
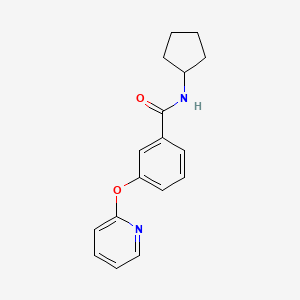
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2486793.png)
![N~1~-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2486794.png)
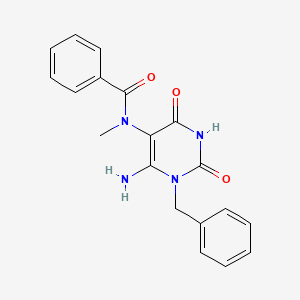
![1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2486798.png)
